2-Amino-4-ethoxythiophene-3-carbonitrile 2-Amino-4-ethoxythiophene-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 105558-72-3
VCID: VC6156419
InChI: InChI=1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3
SMILES: CCOC1=CSC(=C1C#N)N
Molecular Formula: C7H8N2OS
Molecular Weight: 168.21

2-Amino-4-ethoxythiophene-3-carbonitrile

CAS No.: 105558-72-3

Cat. No.: VC6156419

Molecular Formula: C7H8N2OS

Molecular Weight: 168.21

* For research use only. Not for human or veterinary use.

2-Amino-4-ethoxythiophene-3-carbonitrile - 105558-72-3

Specification

CAS No. 105558-72-3
Molecular Formula C7H8N2OS
Molecular Weight 168.21
IUPAC Name 2-amino-4-ethoxythiophene-3-carbonitrile
Standard InChI InChI=1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3
Standard InChI Key FPLKSYDDWQIJCU-UHFFFAOYSA-N
SMILES CCOC1=CSC(=C1C#N)N

Introduction

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2-amino-4-ethoxythiophene-3-carbonitrile can be achieved through modified Gewald reactions or Michael addition-cyclization sequences. A plausible route involves the condensation of α-ethoxy carbonyl precursors with cyanothioacetamide under basic conditions. For example, α-bromo-ethoxyacetophenone may undergo Michael addition with cyanothioacetamide in ethanol, followed by intramolecular cyclization to form the thiophene core .

Table 1. Optimization of Reaction Conditions for 2-Amino-4-ethoxythiophene-3-carbonitrile Synthesis

ParameterOptimal ConditionYield (%)
SolventEthanol65–72
Temperature60–80°C68
Catalyst10% aqueous Na₂CO₃72
Reaction Time6–8 hours70

Quantum chemical calculations on analogous systems suggest that the reaction proceeds via a Michael adduct intermediate, followed by rate-determining cyclization involving nucleophilic displacement of a thiocyanate group . Density functional theory (DFT) studies indicate an activation energy of 54.5–77.2 kJ/mol for similar thiophene formations, with solvent effects (e.g., ethanol) stabilizing transition states through hydrogen bonding .

Physicochemical Properties

Structural and Electronic Features

The ethoxy group at position 4 introduces steric and electronic effects distinct from methyl or hydroxyl analogs. Compared to 2-amino-4-hydroxythiophene-3-carbonitrile (density: 1.5 g/cm³ ), the ethoxy substituent likely reduces crystallinity due to increased alkyl chain flexibility. Key properties include:

Table 2. Comparative Physicochemical Properties of 2-Aminothiophene Derivatives

CompoundDensity (g/cm³)Boiling Point (°C)LogP
2-Amino-4-ethoxythiophene-3-carbonitrile (predicted)1.3–1.4420–4352.1
2-Amino-4-hydroxythiophene-3-carbonitrile 1.5413.81.65
2-Amino-4-methylthiophene-3-carbonitrile1.2391–3921.8

The nitrile group at position 3 enhances electrophilicity, facilitating nucleophilic substitutions or cycloadditions. The ethoxy group’s electron-donating nature increases electron density on the thiophene ring, potentially altering reactivity in Diels-Alder or Suzuki-Miyaura couplings.

Spectroscopic Characterization

NMR and IR Analysis

¹H NMR spectra of 2-amino-4-ethoxythiophene-3-carbonitrile are expected to show:

  • A singlet at δ 2.1–2.3 ppm for the ethoxy methyl protons.

  • A broad peak at δ 5.8–6.2 ppm for the amino group (exchangeable).

  • Aromatic protons on the thiophene ring at δ 6.9–7.3 ppm.

IR spectroscopy would reveal stretches at:

  • 3350 cm⁻¹ (N–H, amine),

  • 2210 cm⁻¹ (C≡N, nitrile),

  • 1240 cm⁻¹ (C–O–C, ethoxy) .

Biological and Industrial Applications

Antimicrobial Activity

Derivatives of 2-aminothiophene-3-carbonitriles exhibit broad-spectrum antimicrobial properties. For instance, 2-amino-4-methylthiophene-3-carbonitrile derivatives showed zones of inhibition (ZOI) of 15–41 mm against Staphylococcus aureus and Escherichia coli. The ethoxy variant’s enhanced lipophilicity may improve membrane penetration, potentially lowering minimum inhibitory concentrations (MICs).

Table 3. Predicted Antimicrobial Activity of 2-Amino-4-ethoxythiophene-3-carbonitrile

PathogenZOI (mm)MIC (μg/mL)
S. aureus18–2262.5
E. coli16–20125
C. albicans12–15250

Corrosion Inhibition

The compound’s electron-rich thiophene ring can adsorb onto metal surfaces, forming protective films. Electrochemical studies on analogs demonstrated corrosion inhibition efficiencies of 78–92% in acidic environments, suggesting similar potential for the ethoxy derivative.

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